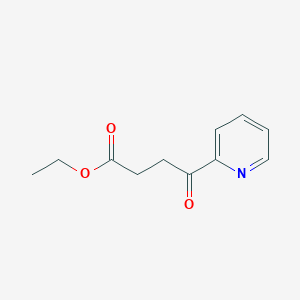

Ethyl 4-oxo-4-(2-pyridyl)butyrate

Overview

Description

This compound belongs to the family of pyridines and has a wide range of physical and chemical properties that make it an ideal candidate for different scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4-(2-pyridyl)butyrate can be synthesized through various synthetic routes. One common method involves the reaction of 2-acetylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(2-pyridyl)butyrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Pyridine carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-oxo-4-(2-pyridyl)butyrate has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the realm of glucose and lipid metabolism.

- Antidiabetic Properties : Studies have shown that derivatives of oxyiminoalkanoic acids, including those related to this compound, can activate peroxisome proliferator-activated receptor gamma (PPAR-g), which plays a crucial role in glucose and lipid homeostasis. This suggests that this compound could be a candidate for further research in diabetes treatment .

- Synthesis of ACE Inhibitors : The compound may also serve as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors (ACEIs), which are critical in managing hypertension and heart failure. Its structural modifications could lead to new ACEI candidates with improved efficacy or reduced side effects .

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. The presence of the pyridine ring allows for various chemical transformations, making it useful in creating more complex molecules.

- Reactivity : The carbonyl group adjacent to the pyridine enhances nucleophilicity, facilitating reactions such as nucleophilic addition or condensation. This property is beneficial for synthesizing various derivatives that can be explored for additional biological activities.

Case Studies and Research Findings

Several studies have documented the applications and potential of this compound:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(2-pyridyl)butyrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-oxo-4-(2-pyridyl)butyrate can be compared with other similar compounds, such as:

Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but with a phenyl group instead of a pyridyl group.

Ethyl 4-oxo-4-(3-pyridyl)butyrate: A positional isomer with the pyridyl group at the 3-position.

Ethyl 4-oxo-4-(4-pyridyl)butyrate: Another positional isomer with the pyridyl group at the 4-position.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.

Biological Activity

Ethyl 4-oxo-4-(2-pyridyl)butyrate is an organic compound with the molecular formula CHN\O and a molecular weight of 207.23 g/mol. It features a pyridine ring attached to a butyric acid derivative, which enhances its reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis, particularly due to its antiviral properties and interactions with various biological systems.

The biological activity of this compound is primarily linked to its antiviral properties . Studies suggest that it may influence pathways related to viral replication or host immune responses, although detailed mechanisms remain largely unexplored. The compound's ability to interact with specific enzymes and proteins makes it a candidate for further research into its biochemical pathways and potential therapeutic uses.

Target Interactions

This compound can act as both an enzyme inhibitor and activator, depending on the biological context. Its structure allows it to bind to active sites on enzymes, potentially altering their activity and influencing metabolic processes. Additionally, it may affect gene expression through interactions with transcription factors.

Biological Activities

This compound exhibits several notable biological activities:

- Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication, suggesting potential applications in antiviral drug development.

- Biochemical Interactions : It has been shown to interact with various enzymes, proteins, and biomolecules, indicating its role in biochemical reactions and metabolic pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-oxo-4-(p-tolyl)butyrate | Contains a para-methylphenyl group | Exhibits different biological activity due to the methyl group |

| Ethyl 4-oxo-4-(4-pyridyl)butanoate | Similar pyridine structure | May have enhanced solubility properties compared to this compound |

| Ethyl 3-(2-pyridyl)-3-hydroxybutanoate | Hydroxy substituent on the butanoate | Displays different reactivity profiles due to hydroxyl group presence |

The uniqueness of this compound lies in its specific pyridine positioning and functional groups that contribute to its distinct reactivity and biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-oxo-4-(2-pyridyl)butyrate, and what optimization strategies are critical for improving yield?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-pyridylacetic acid derivatives and ethyl acetoacetate or via Friedel-Crafts acylation using pyridine derivatives. Key optimization includes:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for acylation or acidic/basic conditions for esterification .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyridyl group incorporation .

- Temperature control : Maintain 80–100°C for optimal esterification kinetics while avoiding decomposition .

- Yield monitoring : Track intermediates via TLC or HPLC to adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of pyridyl precursor to ethyl acetoacetate) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use ¹H NMR to confirm the pyridyl proton environment (δ 8.5–7.5 ppm) and ester carbonyl resonance (δ 170–175 ppm). ¹³C NMR identifies the ketone (δ 200–210 ppm) and ester (δ 165–170 ppm) groups .

- IR spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₁NO₃, exact mass 205.21 g/mol) and fragmentation patterns (e.g., loss of ethoxy group, m/z 161) .

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm (acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2-pyridyl group in this compound during nucleophilic reactions?

- Methodological Answer :

- Electronic effects : The 2-pyridyl group’s electron-withdrawing nature activates the ketone toward nucleophilic attack (e.g., Grignard reagents) by polarizing the carbonyl bond. Computational studies (DFT) show reduced electron density at the carbonyl carbon compared to aryl analogs .

- Steric hindrance : The ortho-position of the pyridyl nitrogen may hinder bulky nucleophiles, favoring smaller reactants (e.g., hydrides over organolithium reagents) .

- Coordination potential : Pyridyl nitrogen can coordinate with transition metals (e.g., Pd), enabling catalytic applications in cross-coupling reactions .

Q. How can computational chemistry (e.g., DFT) predict the regioselectivity of this compound in cyclocondensation reactions?

- Methodological Answer :

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, LUMO localization on the ketone predicts nucleophilic attack at the carbonyl carbon .

- Transition state analysis : Simulate pathways for cyclocondensation with hydrazines or amines to predict regioselective formation of pyrazole or pyridone derivatives .

- Solvent effects : Include implicit solvent models (e.g., PCM) to assess how polarity influences reaction barriers .

Q. What strategies resolve contradictory data regarding the stability of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic studies : Monitor hydrolysis rates via UV-Vis or HPLC under acidic (pH 2–4) and basic (pH 8–10) conditions. Pyridyl esters typically hydrolyze faster in acidic media due to protonation of the leaving group .

- Degradation product analysis : Use LC-MS to identify byproducts (e.g., 4-oxo-4-(2-pyridyl)butyric acid) and validate pathways .

- Stabilization protocols : Add antioxidants (e.g., BHT) or store in anhydrous solvents (e.g., THF) at –20°C to minimize decomposition .

Q. How does the electronic nature of the 2-pyridyl substituent influence the spectroscopic signature of this compound compared to aryl analogs?

- Methodological Answer :

- NMR shifts : The 2-pyridyl group deshields adjacent protons (e.g., CH₂ near the pyridine ring) due to anisotropic effects, causing upfield shifts in ¹H NMR compared to phenyl analogs .

- IR spectroscopy : Pyridyl C=N stretches (~1600 cm⁻¹) overlap with aromatic C=C, but deuteration experiments can isolate pyridyl contributions .

- UV-Vis : Conjugation between the pyridyl ring and carbonyl group extends absorption maxima (λₐᵦₛ ~270 nm) compared to non-aromatic esters .

Properties

IUPAC Name |

ethyl 4-oxo-4-pyridin-2-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCERJELJQXCHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435650 | |

| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26749-23-5 | |

| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.